molecular formula C14H11FO3 B1439071 4-Fluoro-3-(2-methoxyphenyl)benzoic acid CAS No. 1181639-56-4

4-Fluoro-3-(2-methoxyphenyl)benzoic acid

Cat. No. B1439071
M. Wt: 246.23 g/mol
InChI Key: JLXJOIBCVDUOKX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-methoxyphenyl)benzoic acid is a chemical compound with the CAS Number: 1181639-56-4 . It has a molecular weight of 246.24 and its IUPAC name is 6-fluoro-2’-methoxy [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(2-methoxyphenyl)benzoic acid is represented by the linear formula C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-13-5-3-2-4-10 (13)11-8-9 (14 (16)17)6-7-12 (11)15/h2-8H,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-(2-methoxyphenyl)benzoic acid include a molecular weight of 246.24 .

Scientific Research Applications

Fluorescent Probes and Sensors

  • Fluorinated benzoxazole and benzothiazole derivatives, closely related to 4-Fluoro-3-(2-methoxyphenyl)benzoic acid, have been developed for use as fluorescent probes sensitive to pH changes and magnesium and zinc cations. Their high sensitivity and selectivity are attributed to the fluorophenol moiety's acidity, demonstrating the compound's potential in developing sensitive fluorescent sensors for biological and environmental applications (Tanaka et al., 2001).

Antibacterial Agents

  • Fluorine-containing thiadiazolotriazinones, synthesized using fluorobenzoic acids as precursors, exhibited promising antibacterial activities. This highlights the role of fluorinated benzoic acids in synthesizing new biologically active molecules with potential pharmaceutical applications (Holla et al., 2003).

High-Performance Polymers

  • The synthesis and characterization of a fluorinated phthalazinone monomer and its polymers, derived from reactions involving fluorinated benzoic acids, have shown excellent thermal properties and solubility. These polymers are considered for applications in engineering plastics and membrane materials, highlighting the importance of fluorinated benzoic acids in the development of high-performance materials (Xiao et al., 2003).

Luminescent Lanthanide Complexes

  • The study on lanthanide coordination compounds employing 4-benzyloxy benzoic acid derivatives, including those with electron-withdrawing or electron-donating groups, has shed light on how such modifications influence the photophysical properties of the complexes. This research suggests potential applications in designing materials for optical applications, where specific luminescence properties are desired (Sivakumar et al., 2010).

Herbicide Activity and Selectivity

  • Research into fluorine substitution in herbicides, using analogues of bentranil and Classic®, demonstrated that such modifications could significantly alter herbicidal properties. This indicates the potential for designing more effective and selective agrochemicals using fluorinated benzoic acid derivatives (Hamprecht et al., 2004).

properties

IUPAC Name

4-fluoro-3-(2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXJOIBCVDUOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653525
Record name 6-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(2-methoxyphenyl)benzoic acid

CAS RN

1181639-56-4
Record name 6-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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